molecular formula C24H17ClO4 B11155282 5-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one

5-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one

Cat. No.: B11155282
M. Wt: 404.8 g/mol
InChI Key: MSWUDQVCXPTEKP-UHFFFAOYSA-N
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Description

5-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex molecular structure, which includes a chromen-2-one core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the 4-chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the 2-oxoethoxy Linker: The 2-oxoethoxy linker can be formed by reacting the intermediate with ethyl chloroformate in the presence of a base such as triethylamine.

    Final Coupling Reaction: The final step involves coupling the intermediate with 7-methyl-4-phenyl-2H-chromen-2-one under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the carbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

5-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one can be compared with other similar compounds, such as:

    Coumarins: Similar in structure but may have different substituents and biological activities.

    Flavonoids: Share a similar chromen-2-one core but differ in the arrangement of functional groups.

    Chalcones: Structurally related but lack the chromen-2-one core, leading to different chemical and biological properties.

List of Similar Compounds

  • 7-hydroxy-4-methylcoumarin
  • 4-phenylcoumarin
  • 2H-chromen-2-one derivatives with various substituents

Properties

Molecular Formula

C24H17ClO4

Molecular Weight

404.8 g/mol

IUPAC Name

5-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-4-phenylchromen-2-one

InChI

InChI=1S/C24H17ClO4/c1-15-11-21(28-14-20(26)17-7-9-18(25)10-8-17)24-19(16-5-3-2-4-6-16)13-23(27)29-22(24)12-15/h2-13H,14H2,1H3

InChI Key

MSWUDQVCXPTEKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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